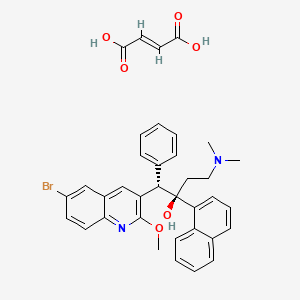

(1S,2R)-1-(6-Bromo-2-methoxyquinolin-3-yl)-4-(dimethylamino)-2-(naphthalen-1-yl)-1-phenylbutan-2-ol fumarate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

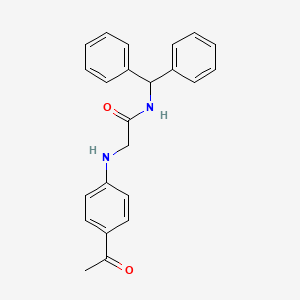

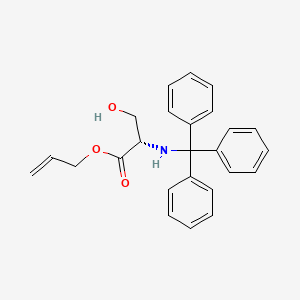

Bedaquiline fumarate: is a diarylquinoline antimycobacterial compound used primarily for the treatment of multidrug-resistant tuberculosis (MDR-TB). It was approved by the US Food and Drug Administration (FDA) in 2012 and is considered a last-line anti-TB drug . Bedaquiline fumarate works by inhibiting the ATP synthase enzyme in Mycobacterium tuberculosis, thereby blocking the bacteria’s energy production .

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method involves the use of lithium diisopropylamide (n-butyl lithium and diisopropylamine) for a condensation reaction . The preparation of bedaquiline fumarate also includes the formation of crystal forms I, II, and III, which have high purity, excellent physicochemical properties, and good stability .

Industrial Production Methods: Industrial production of bedaquiline fumarate focuses on optimizing the yield and purity of the compound. Techniques such as spray drying in predominantly aqueous conditions (≥80%) are used to avoid a closed-loop, inert system . This method allows for the production of aerosols suitable for inhalation therapies, demonstrating superior fine particle fraction metrics .

Chemical Reactions Analysis

Types of Reactions: Bedaquiline fumarate undergoes various chemical reactions, including oxidation, reduction, and substitution. The quinolinic central heterocyclic nucleus with alcohol and amine side chains is responsible for its antimycobacterial activity .

Common Reagents and Conditions: Common reagents used in the synthesis and reactions of bedaquiline fumarate include lithium diisopropylamide, n-butyl lithium, and diisopropylamine . The compound is also soluble in solvent systems such as 80:10:10 water:ethanol:N,N-dimethylformamide (DMF) without requiring a decreased pH .

Major Products Formed: The major products formed from the reactions of bedaquiline fumarate include various intermediates and final crystal forms that are used in pharmaceutical formulations .

Scientific Research Applications

Chemistry: In chemistry, bedaquiline fumarate is studied for its unique quinoline structure and its ability to inhibit ATP synthase in Mycobacterium tuberculosis .

Biology: In biological research, bedaquiline fumarate is used to study the mechanisms of drug resistance in tuberculosis and to develop new treatment strategies for MDR-TB .

Medicine: In medicine, bedaquiline fumarate is a critical component of combination therapy for treating MDR-TB. It has shown efficacy in achieving higher culture conversion rates and reducing mortality risk among drug-resistant tuberculosis cases .

Industry: In the pharmaceutical industry, bedaquiline fumarate is used in the development of new drug formulations and delivery methods, such as dry powder inhalation and liquid instillation .

Mechanism of Action

Bedaquiline fumarate exerts its effects by inhibiting the c subunit of ATP synthase in Mycobacterium tuberculosis . This inhibition blocks the synthesis of ATP, which is essential for the bacteria’s energy production and survival . The quinolinic central heterocyclic nucleus with alcohol and amine side chains is responsible for this antimycobacterial activity .

Comparison with Similar Compounds

Isoniazid: A first-line anti-TB drug that inhibits the synthesis of mycolic acids, essential components of the bacterial cell wall.

Rifampin: Another first-line anti-TB drug that inhibits bacterial RNA synthesis.

Uniqueness: Bedaquiline fumarate is unique in its mechanism of action, targeting the ATP synthase enzyme, which is not affected by other anti-TB drugs . This makes it a valuable addition to the treatment regimen for MDR-TB, especially in cases where other drugs are ineffective .

Properties

Molecular Formula |

C36H35BrN2O6 |

|---|---|

Molecular Weight |

671.6 g/mol |

IUPAC Name |

(1S,2R)-1-(6-bromo-2-methoxyquinolin-3-yl)-4-(dimethylamino)-2-naphthalen-1-yl-1-phenylbutan-2-ol;(E)-but-2-enedioic acid |

InChI |

InChI=1S/C32H31BrN2O2.C4H4O4/c1-35(2)19-18-32(36,28-15-9-13-22-10-7-8-14-26(22)28)30(23-11-5-4-6-12-23)27-21-24-20-25(33)16-17-29(24)34-31(27)37-3;5-3(6)1-2-4(7)8/h4-17,20-21,30,36H,18-19H2,1-3H3;1-2H,(H,5,6)(H,7,8)/b;2-1+/t30-,32-;/m0./s1 |

InChI Key |

ZLVSPMRFRHMMOY-KIFAPKPLSA-N |

Isomeric SMILES |

CN(C)CC[C@](C1=CC=CC2=CC=CC=C21)([C@@H](C3=CC=CC=C3)C4=C(N=C5C=CC(=CC5=C4)Br)OC)O.C(=C/C(=O)O)\C(=O)O |

Canonical SMILES |

CN(C)CCC(C1=CC=CC2=CC=CC=C21)(C(C3=CC=CC=C3)C4=C(N=C5C=CC(=CC5=C4)Br)OC)O.C(=CC(=O)O)C(=O)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Benzyl-2H-imidazo[1,5-a]quinolin-10-ium bromide](/img/structure/B12829997.png)

![1H-Imidazo[4,5-b]pyrazine, 5,6-dichloro-2-(trifluoromethyl)-](/img/structure/B12830054.png)

![1-(2-amino-5-methyl-1H-benzo[d]imidazol-1-yl)ethanone](/img/structure/B12830058.png)